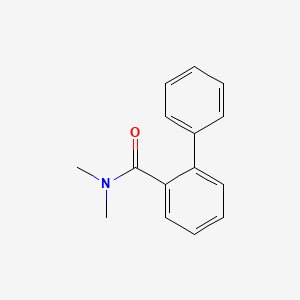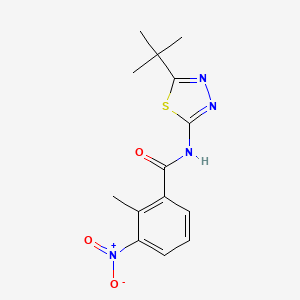![molecular formula C18H21N3O2S B5874686 N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Wirkmechanismus
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK, preventing its activation and downstream signaling. BTK is a key component of the B cell receptor signaling pathway, which is essential for B cell development and activation. Inhibition of BTK by N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide leads to decreased B cell proliferation and survival, resulting in anti-tumor and immunomodulatory effects.
Biochemical and Physiological Effects
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit BTK phosphorylation and downstream signaling, leading to decreased proliferation and survival of B cells. In preclinical studies, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to decrease the production of pro-inflammatory cytokines and chemokines, indicating its potential as an immunomodulatory agent. N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its high selectivity for BTK and its potent anti-tumor and immunomodulatory effects. However, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has some limitations, including its relatively short half-life and potential off-target effects. Additionally, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide may not be suitable for certain research applications due to its specific mechanism of action and target.
Zukünftige Richtungen
There are several future directions for the development and application of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One potential direction is the combination of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide with other agents, such as immune checkpoint inhibitors or chemotherapy, to improve its efficacy in treating B cell malignancies. Another direction is the investigation of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to optimize the pharmacokinetic properties of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-propionylpiperazine and the subsequent coupling with 2-thiophenecarboxylic acid. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to improve the yield and purity of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide demonstrated potent anti-tumor activity, inducing apoptosis and inhibiting B cell receptor signaling. N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)21-11-9-20(10-12-21)15-7-4-3-6-14(15)19-18(23)16-8-5-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWOYPZYDFDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)



![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)
